2-cyclopropyl-3,4-dihydro-2H-pyran-4-one

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Select this CPP building block for kinase inhibitor programs requiring a morpholine hinge-binding isostere without aniline toxicological alerts. The cyclopropyl substituent delivers a quantifiable logP increase (+0.78 vs unsubstituted core) to boost membrane permeability. Its α,β-unsaturated ketone serves as a tunable Michael acceptor for covalent inhibitor or PROTAC design. Available at commercial scale (kg) with high purity, streamlining route scouting and eliminating custom synthesis for cyclopropyl-bearing pharmacophores.

Molecular Formula C8H10O2
Molecular Weight 138.166
CAS No. 1341600-53-0
Cat. No. B2677794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-3,4-dihydro-2H-pyran-4-one
CAS1341600-53-0
Molecular FormulaC8H10O2
Molecular Weight138.166
Structural Identifiers
SMILESC1CC1C2CC(=O)C=CO2
InChIInChI=1S/C8H10O2/c9-7-3-4-10-8(5-7)6-1-2-6/h3-4,6,8H,1-2,5H2
InChIKeyVVVIPFXUHZYBBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one (CAS 1341600-53-0): A Specialized Dihydropyran-4-one Building Block for Drug Discovery


2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one (CAS 1341600-53-0) is a heterocyclic building block with the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol . It features a dihydropyran-4-one core with a cyclopropyl substituent at the 2-position. The compound is characterized by a conjugated enone system (α,β-unsaturated ketone), which makes it a versatile intermediate for further functionalization and a potential Michael acceptor in covalent inhibitor design [1]. Its predicted logP of 1.27 and topological polar surface area (TPSA) of 26.3 Ų distinguish it from unsubstituted and methyl-substituted analogs, influencing its behavior in biological assays and synthetic pathways .

Sourcing 2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one: Why In-Class Analogs Are Not Interchangeable


Closely related dihydropyran-4-ones, such as the unsubstituted core (CAS 84302-42-1) or methyl-substituted variants (e.g., CAS 16000-13-8), cannot simply replace 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one in a synthetic sequence or biological assay. The cyclopropyl group imparts unique conformational preferences and electronic effects that significantly alter lipophilicity, metabolic stability, and target engagement. Research has demonstrated that the cyclopropylpyran (CPP) scaffold is a validated morpholine isostere that retains potent kinase hinge-binding while eliminating a structural alert, a function that the unsubstituted or methyl analogs cannot replicate [1]. The following evidence quantifies these key differentiators to guide scientific selection and procurement decisions.

Quantitative Differentiation Guide for 2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one: Evidence for Procurement


Quantified Lipophilicity Enhancement of 2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one Over the Unsubstituted Core

The introduction of a cyclopropyl group at the 2-position of the dihydropyran-4-one core results in a significant increase in lipophilicity compared to the unsubstituted parent compound. The predicted logP for 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one is 1.27 , which is 0.78 log units higher than the unsubstituted 3,4-dihydro-2H-pyran-4-one, which has a predicted logP of 0.49 . This difference, equivalent to a >6-fold increase in the octanol-water partition coefficient, suggests enhanced membrane permeability, a critical property for lead optimization in medicinal chemistry.

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Conformational Bias and Kinase Hinge-Binding Profile Validated via the Cyclopropylpyran (CPP) Scaffold

The cyclopropylpyran scaffold, of which 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one is a direct analog, has been validated as a potent non-nitrogen morpholine isostere. In a study of PI3K/AKT/mTOR pathway inhibitors, a CPP-containing lead compound (29b) maintained comparable enzymatic potency to its morpholine-containing analog while eliminating the 'aniline' structural alert associated with the morpholine nitrogen [1]. This was demonstrated through a series of kinase binding assays. The morpholine oxygen forms a critical hydrogen bond with the kinase hinge region, a function successfully mimicked by the pyran oxygen in the CPP scaffold when adopting a coplanar conformation favored by the cyclopropyl ring [1].

Kinase Inhibitors Bioisostere Design PI3K-AKT-mTOR Pathway

Unique Conjugated Enone Reactivity for Covalent Drug Design Versus Saturated Analog

Unlike the saturated analog 2-cyclopropyltetrahydro-4H-pyran-4-one (CAS 1342823-44-2), 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one possesses a conjugated α,β-unsaturated ketone system. This structural feature transforms the molecule into a potential electrophilic warhead capable of engaging cysteine or other nucleophilic residues in a protein's active site, a cornerstone of targeted covalent inhibitor design [1]. The saturated analog lacks this electrophilic reactivity and is thus unsuitable for applications requiring covalent bond formation with a biological target.

Covalent Inhibitors Michael Acceptor Chemistry Targeted Covalent Drugs

Commercial Availability and Purity Benchmarking of 2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one

Procurement decisions depend on reliable supply and certified purity. 2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one is commercially available from multiple vendors. The typical purity specification is 95% for research quantities . However, for comparison, other cyclopropyl-pyranones like the aromatic 2-cyclopropyl-4H-pyran-4-one (CAS 2470441-06-4) are listed at 96% purity . For scale-up requirements, a vendor offers the target compound at a higher purity of 98-99% in kilogram quantities , demonstrating a scalable supply chain for advanced development stages.

Chemical Procurement Building Blocks Quality Control

Precision Application Scenarios for 2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one in Drug Discovery and Chemical Synthesis


Design of Non-Nitrogen Morpholine Isosteres for Kinase Inhibitor Programs

Procurement for projects focused on designing kinase inhibitors that require a morpholine hinge-binding motif but must avoid the potential toxicological liabilities of an aniline nitrogen. The cyclopropylpyran scaffold, validated by Hobbs et al. (2019) as a morpholine replacement in potent dual mTORC1/2 inhibitors, makes 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one a key starting material for synthesizing such isosteres [1].

Optimizing Lead Lipophilicity for CNS or Cellular Permeability

Use this compound when lead optimization requires a quantifiable increase in lipophilicity to enhance membrane permeability. The predicted logP shift of +0.78 units compared to the unsubstituted dihydropyran-4-one core provides a measurable advantage for tuning a compound's distribution coefficient (logD) and improving cellular activity in permeability-limited series .

Covalent Fragment Library Expansion for Targeted Protein Degradation or Irreversible Inhibition

Integrate 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one into a covalent fragment library. Its α,β-unsaturated ketone moiety serves as a mild, tunable Michael acceptor warhead. This selective reactivity allows it to form covalent bonds with target cysteine residues, a key feature for developing covalent inhibitors or designing heterobifunctional PROTAC molecules where a covalent handle is advantageous [2].

Scalable Synthesis of Advanced Cyclopropyl-Containing Intermediates

For programs advancing beyond the hit-to-lead stage, this compound's commercial availability at purities up to 99% in kilogram quantities makes it a viable choice for route scouting and scale-up. Its use can streamline the synthesis of complex, cyclopropyl-bearing pharmacophores without the need for early-stage development of a custom synthetic route .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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